molecular formula C14H21N3O3S B2881938 6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2175979-59-4

6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2881938
CAS No.: 2175979-59-4
M. Wt: 311.4
InChI Key: YAXPBXLOWSLERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a cyclopropyl group, a motif recognized for its ability to improve the metabolic stability and potency of small molecules by introducing conformational restraint and reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes . The compound also features a methanesulfonyl (mesyl) piperidine component, a structural element commonly found in kinase inhibitor scaffolds that targets the ATP-binding site of enzymes . For instance, similar sulfonyl-containing compounds have been developed as potent and selective inhibitors of protein kinases like ATR, demonstrating monotherapy in vivo antitumor activity . Furthermore, the dihydropyrimidin-4-one core is a privileged structure in medicinal chemistry. Researchers can explore this compound as a potential building block or lead structure for developing novel therapeutics, particularly in oncology for targeting kinase-driven signaling pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-cyclopropyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-21(19,20)17-6-4-11(5-7-17)9-16-10-15-13(8-14(16)18)12-2-3-12/h8,10-12H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXPBXLOWSLERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a compound with significant potential in biomedical research. Its molecular formula is C14H21N3O3S, and it has a molecular weight of 311.4 g/mol. This compound has garnered attention due to its role as an inhibitor of the Serine/threonine-protein kinase ATR, which is crucial in DNA damage response and cell cycle regulation.

Target and Mode of Action
The compound primarily targets the ATR kinase , which plays a pivotal role in the cellular response to DNA damage. By inhibiting ATR, this compound can disrupt DNA repair mechanisms, leading to increased DNA damage and potentially inducing apoptosis in cancer cells .

Biochemical Pathways
The inhibition of ATR by this compound impacts several critical pathways:

  • DNA Repair Pathways : ATR is essential for repairing DNA double-strand breaks. Inhibition can lead to accumulation of DNA lesions.
  • Cell Cycle Regulation : Disruption in ATR function can cause cell cycle arrest, particularly at the G2/M checkpoint, preventing cells from dividing until damage is repaired.

Anticancer Properties

Research indicates that compounds targeting ATR can enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment. For instance, studies have shown that ATR inhibitors can increase the cytotoxic effects of drugs like cisplatin and gemcitabine in various cancer cell lines .

Case Studies

  • Study on Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited potent anticancer activity against several human cancer cell lines, including breast and lung cancer cells. The compound effectively induced apoptosis and inhibited cell proliferation at micromolar concentrations.
  • Combination Therapy : A recent study explored the effects of combining this compound with established chemotherapeutics. Results showed a synergistic effect, significantly reducing cell viability compared to either treatment alone .

Data Table: Biological Activity Summary

PropertyDescription
Molecular Formula C14H21N3O3S
Molecular Weight 311.40 g/mol
Primary Target Serine/threonine-protein kinase ATR
Mechanism Inhibition of DNA repair pathways
Anticancer Activity Induces apoptosis in cancer cells
Combination Efficacy Enhances effects of cisplatin and gemcitabine

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one N/A* C₁₉H₂₆N₄O₃S 390.50 Cyclopropyl, methanesulfonyl-piperidine Kinase inhibition, antiviral agents
6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one 2097913-09-0 C₁₉H₂₁N₅OS 367.47 Thienopyrimidine-piperidine Anticancer research (kinase targets)
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 108855-18-1 C₂₃H₂₂FN₅O₂ 419.45 Fluoro-benzisoxazol, pyrido-pyrimidinone CNS disorders (e.g., antipsychotic activity)
6-Cyclopropyl-3-{[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one N/A C₂₀H₂₀FN₅O₂ 397.41 Fluoro-benzoxazol-piperidine Antimicrobial, kinase modulation

Note: CAS numbers for some analogs are unavailable in the provided evidence. Data synthesized from .

Table 2: Substituent-Driven Functional Differences

Substituent Impact on Properties Example Compound
Methanesulfonyl-piperidine Enhances solubility and target binding via sulfonyl interactions; improves metabolic stability. This compound
Thienopyrimidine-piperidine Introduces aromatic heterocycle for π-π stacking in kinase active sites; may reduce solubility. Thienopyrimidine analog
Fluoro-benzisoxazol Increases lipophilicity and blood-brain barrier penetration; common in CNS-targeting agents. 108855-18-1
Cyclopropyl Reduces ring strain and oxidative metabolism; improves pharmacokinetic stability. All cyclopropyl-containing analogs

Preparation Methods

Biginelli Reaction-Based Synthesis

Core Reaction Mechanism

The Biginelli reaction forms the dihydropyrimidinone core through a three-component condensation:

  • Aldehyde component : Cyclopropanecarbaldehyde or its derivatives.
  • β-Ketoester : Ethyl acetoacetate or analogs.
  • Urea derivative : Substituted urea or thiourea.

Under acidic catalysis (e.g., HCl, p-toluenesulfonic acid), the aldehyde undergoes nucleophilic attack by urea, followed by cyclization with the β-ketoester to yield the dihydropyrimidinone scaffold. For the target compound, the aldehyde precursor must include a cyclopropyl group, while the urea component incorporates the methanesulfonyl-piperidine moiety.

Stepwise Synthesis of Key Intermediates

Preparation of 1-Methanesulfonylpiperidin-4-ylmethanol
  • Piperidine-4-methanol is reacted with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.
  • The reaction proceeds at 0–5°C for 2 hours, yielding the sulfonated intermediate with >85% purity.
Cyclopropane Carbaldehyde Synthesis
  • Cyclopropanecarboxylic acid is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
  • The resulting alcohol is oxidized to the aldehyde via Swern oxidation (oxalyl chloride, dimethyl sulfoxide).

Final Assembly via Modified Biginelli Protocol

A optimized procedure for the target compound involves:

Component Quantity Role
Cyclopropanecarbaldehyde 1.2 equiv Aldehyde
Ethyl acetoacetate 1.0 equiv β-Ketoester
1-Methanesulfonylpiperidin-4-ylmethyl urea 1.5 equiv Urea derivative
p-Toluenesulfonic acid (p-TSA) 10 mol% Catalyst
Ethanol 15 mL Solvent

Conditions : Reflux at 80°C for 6–8 hours under nitrogen. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 68–72% of the title compound.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:

  • Reagents : Same as Section 2.3.
  • Conditions : Microwave at 120°C, 300 W, 20 minutes.
  • Yield : 78% with reduced side-product formation.

Solvent-Free Mechanochemical Approach

Grinding reactants in a ball mill with p-TSA (15 mol%):

  • Time : 45 minutes.
  • Yield : 65%, avoiding solvent waste.

Catalytic Systems and Yield Optimization

Comparative studies of catalysts under identical conditions:

Catalyst Solvent Time (h) Yield (%) Purity (%)
p-TSA EtOH 6 72 95
ChCl:2urea Neat 2 80 97
Cs₂CO₃ H₂O 7 61 89
β-Cyclodextrin H₂O 6 65 92

ChCl:2urea = Choline chloride-urea deep eutectic solvent

The choline chloride-urea system enhances yield by stabilizing intermediates through hydrogen bonding, while β-cyclodextrin improves aqueous solubility of hydrophobic reactants.

Functionalization of the Piperidine Moiety

Sulfonylation of Piperidine

Introducing the methanesulfonyl group post-Biginelli reaction:

  • Intermediate : 3-(Piperidin-4-ylmethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one.
  • Reagents : Methanesulfonyl chloride (1.1 equiv), DCM, triethylamine (2.0 equiv).
  • Conditions : 0°C, 1 hour; room temperature, 3 hours.
  • Yield : 88% after recrystallization (ethanol/water).

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Ethyl acetate/hexane gradients (1:4 to 1:2).
  • Reverse-phase C18 : Acetonitrile/water (70:30) for analytical HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.12–1.18 (m, 4H, cyclopropyl), 2.78 (s, 3H, SO₂CH₃), 3.15–3.22 (m, 2H, piperidine-CH₂), 4.01 (d, J = 13.2 Hz, 2H, NCH₂).
  • HRMS (ESI+) : m/z calc. for C₁₄H₂₁N₃O₃S [M+H]⁺ 311.40, found 311.38.

Challenges and Limitations

  • Steric Hindrance : Bulky cyclopropyl and methanesulfonyl groups slow cyclization, necessitating higher temperatures.
  • Byproducts : Over-sulfonylation of piperidine occurs if stoichiometry exceeds 1:1.
  • Solubility : Polar aprotic solvents (DMF, DMSO) improve reactant dissolution but complicate purification.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enhance heat/mass transfer:

  • Residence time : 12 minutes.
  • Yield : 81% with 0.5 M reactant concentration.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) in tert-butanol:

  • Time : 24 hours.
  • Yield : 55%, offering a greener alternative.

Q & A

Q. Table 1: Structural Analogs and Biological Activities

Compound NameStructural VariationKey ActivityReference
4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amineOxazepane ring substitutionEnhanced kinase inhibition
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acidCarboxylic acid functionalizationAnti-inflammatory
6-Fluoroquinolone derivativesFluorinated coreAntibacterial

Q. Table 2: Methodological Recommendations for Data Contradictions

IssueResolution StrategyReference
Low in vivo bioavailabilityNanoemulsion formulation
Off-target effects in assaysOrthogonal binding assays (SPR, ITC)
Metabolic instabilityDeuteration of labile positions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.